

Commercial Availability and Technical Guide for 3-Ethynyl-3-methyloxetane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

Cat. No.: B572437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **3-Ethynyl-3-methyloxetane**, its applications in drug discovery, and detailed experimental protocols for its use. The unique structural features of the oxetane ring, combined with the reactive terminal alkyne, make this compound a valuable building block in medicinal chemistry for the development of novel therapeutics.

Commercial Availability

3-Ethynyl-3-methyloxetane (CAS No. 1290541-27-3) is available from several commercial suppliers. The table below summarizes the available data on suppliers, purity, and typical availability. Pricing information is generally available upon request from the individual suppliers.

| Supplier | Purity | Typical Availability | Catalog Number |
|-------------------------------|------------------|--|------------------|
| SynHet | >99% | Synthesis on demand (<1 week lead time) | CAS-1290541-27-3 |
| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire | 1290541-27-3 |
| BLD Pharm | Inquire | Inquire | 1290541-27-3 |
| Key Organics | Inquire | Inquire | MFCD19441315 |
| AChemBlock | 97% | Inquire | 1290541-27-3 |

Physicochemical Properties

| Property | Value |
|-------------------|---------------------------------|
| IUPAC Name | 3-Ethynyl-3-methyloxetane |
| CAS Number | 1290541-27-3 |
| Molecular Formula | C ₆ H ₈ O |
| Molecular Weight | 96.13 g/mol |
| SMILES | C#CC1(C)COCl |

Applications in Drug Discovery and Medicinal Chemistry

The oxetane moiety has gained significant attention in drug discovery as a versatile bioisostere. Its incorporation into drug candidates can lead to improved physicochemical properties. The 3,3-disubstituted oxetane motif is particularly attractive as it does not introduce a new stereocenter.

The terminal alkyne group of **3-Ethynyl-3-methyloxetane** makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, selective, and biocompatible, allowing for the facile conjugation of the oxetane moiety to various biomolecules or scaffolds.

This building block can be utilized in several drug discovery applications:

- **Synthesis of Kinase Inhibitors:** The ethynyl group can serve as a key pharmacophoric element, extending into hydrophobic pockets of ATP-binding sites in kinases. For example, similar ethynyl-containing compounds have been crucial in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
- **Metabolic Labeling:** The alkyne can be used to tag biomolecules in living systems for subsequent visualization or purification.
- **Activity-Based Protein Profiling:** Clickable probes synthesized from **3-Ethynyl-3-methyloxetane** can be used to identify and profile the activity of specific enzymes in complex biological samples.
- **Linker Chemistry:** The triazole ring formed from the click reaction provides a stable and rigid linker to connect different molecular fragments, for instance, in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between **3-Ethynyl-3-methyloxetane** and an azide-containing molecule. The reaction conditions may require optimization depending on the specific substrates.

Materials:

- **3-Ethynyl-3-methyloxetane**
- Azide-containing substrate
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Solvent (e.g., water, DMSO, t-butanol, or mixtures)

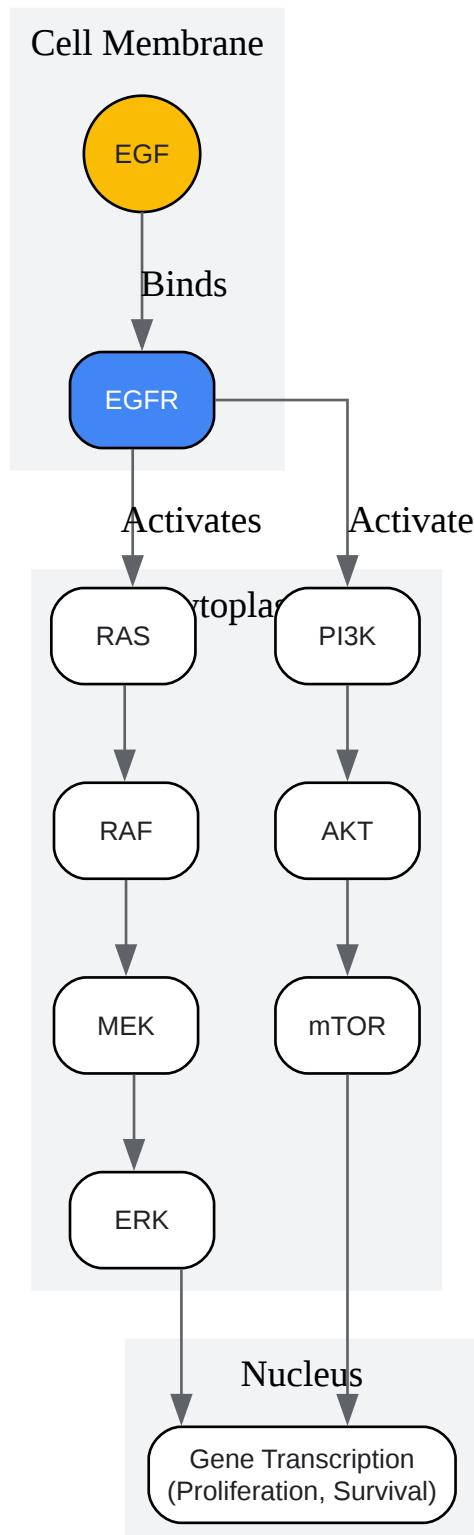
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM solution of **3-Ethynyl-3-methyloxetane** in a suitable solvent (e.g., DMSO).
 - Prepare a 10 mM solution of the azide-containing substrate in a compatible solvent.
 - Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).
 - Prepare a 20 mM solution of CuSO₄ in water.
 - Prepare a 100 mM solution of the THPTA or TBTA ligand in water or DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - Azide solution (1 equivalent)
 - **3-Ethynyl-3-methyloxetane** solution (1.1 to 2 equivalents)
 - Solvent to reach the desired final concentration (e.g., to make the final reaction volume 100 μ L).
 - THPTA/TBTA ligand solution (e.g., 10 μ L of 100 mM solution).
 - CuSO₄ solution (e.g., 10 μ L of 20 mM solution).
 - Vortex the mixture briefly.
- Initiation of the Reaction:

- Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 10 µL of 300 mM solution).
- Vortex the mixture immediately and thoroughly.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
- Work-up and Purification:
 - Upon completion, the reaction mixture can be worked up according to the properties of the product. This may involve extraction, precipitation, or direct purification by chromatography (e.g., silica gel chromatography or preparative HPLC).

Visualization of a Relevant Signaling Pathway

As **3-Ethynyl-3-methyloxetane** is a valuable tool for synthesizing kinase inhibitors, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy. Molecules synthesized using **3-Ethynyl-3-methyloxetane** could potentially inhibit key kinases in this pathway.

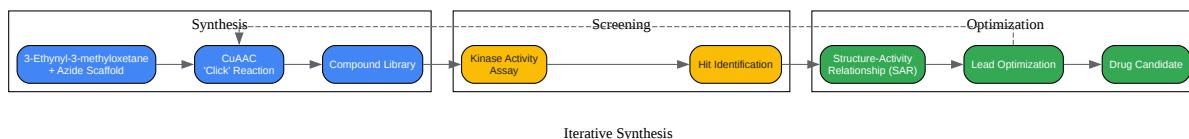


[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening potential kinase inhibitors synthesized using **3-Ethynyl-3-methyloxetane**.



[Click to download full resolution via product page](#)

Caption: Workflow for kinase inhibitor development.

- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 3-Ethynyl-3-methyloxetane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b572437#commercial-availability-of-3-ethynyl-3-methyloxetane\]](https://www.benchchem.com/product/b572437#commercial-availability-of-3-ethynyl-3-methyloxetane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com